molecular formula C3H4Cl2 B3031800 Propene, 1,2-dichloro- CAS No. 7069-38-7

Propene, 1,2-dichloro-

Cat. No.: B3031800
CAS No.: 7069-38-7
M. Wt: 110.97 g/mol
InChI Key: PPKPKFIWDXDAGC-NSCUHMNNSA-N
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Description

Propene, 1,2-dichloro-, also known as 1,2-dichloropropene, is an organic compound with the molecular formula C₃H₄Cl₂. It is a colorless, flammable liquid with a sweet odor. This compound is primarily used as an intermediate in the production of other chemicals, including perchloroethylene and other chlorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propene, 1,2-dichloro- can be synthesized through the chlorination of propene. The reaction typically involves the addition of chlorine to propene in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

On an industrial scale, propene, 1,2-dichloro- is often produced as a byproduct during the production of epichlorohydrin. This process involves the chlorination of propene, followed by the separation and purification of the desired product .

Chemical Reactions Analysis

Types of Reactions

Propene, 1,2-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propene, 1,2-dichloro- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propene, 1,2-dichloro- is unique due to its specific reactivity patterns and its role as an intermediate in the production of various chlorinated compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(E)-1,2-dichloroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKPKFIWDXDAGC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323781
Record name (E)-1,2-dichloroprop-1-ene
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Molecular Weight

110.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [HSDB]
Record name 1,2-Dichloropropene
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Boiling Point

75 °C
Details Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
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Solubility

In water, 2,700 mg/l @ 25 °C.
Details Gunther FA et al; Res Rev 20: 1-148 (1968)
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
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Vapor Density

3.83 (air= 1)
Details Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

90.8 [mmHg], 90.8 mm Hg @ 20 °C
Details Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981)
Record name 1,2-Dichloropropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981)
Record name 1,2-DICHLOROPROPENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

7069-38-7, 563-54-2
Record name 1,2-Dichloropropene, (1E)-
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Record name (E)-1,2-dichloroprop-1-ene
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Record name (E)-1,2-Dichloropropene
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Record name 1,2-DICHLOROPROPENE, (1E)-
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Record name 1,2-DICHLOROPROPENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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